

Comparative Guide to the Spectroscopic Analysis of (3-Bromo-2-fluorophenyl)methanol

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Compound of Interest

Compound Name: (3-Bromo-2-fluorophenyl)methanol

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This guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **(3-Bromo-2-fluorophenyl)methanol**. It serves as a practical resource for the structural elucidation of this compound and compares the utility of NMR spectroscopy with alternative analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **(3-Bromo-2-fluorophenyl)methanol**. These predictions are based on established additive models for substituted benzene rings and analysis of spectral data from analogous compounds. The solvent is assumed to be deuterated chloroform (CDCl_3).

Table 1: Predicted ^1H NMR Data for **(3-Bromo-2-fluorophenyl)methanol**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
-CH ₂ -	~ 4.7	Doublet (d)	J(H,H) ≈ 6 Hz
-OH	Variable (Broad Singlet)	Broad s	N/A
Ar-H4	~ 7.4	Triplet (t)	J(H,H) ≈ 8 Hz
Ar-H5	~ 7.2	Triplet of doublets (td)	J(H,H) ≈ 8 Hz, J(H,F) ≈ 5 Hz
Ar-H6	~ 7.6	Doublet of doublets (dd)	J(H,H) ≈ 8 Hz, J(H,F) ≈ 2 Hz

Table 2: Predicted ¹³C NMR Data for **(3-Bromo-2-fluorophenyl)methanol**

Carbon	Predicted Chemical Shift (δ , ppm)
-CH ₂ -	~ 60
C1	~ 130 (d, J(C,F) ≈ 5 Hz)
C2	~ 158 (d, J(C,F) ≈ 245 Hz)
C3	~ 115 (d, J(C,F) ≈ 20 Hz)
C4	~ 132
C5	~ 125 (d, J(C,F) ≈ 3 Hz)
C6	~ 128

Experimental Protocols

A standard operating procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation:

- Dissolve approximately 5-10 mg of **(3-Bromo-2-fluorophenyl)methanol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Instrumental Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zpgpg30).
 - Spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To identify functional groups present in the molecule.

- Methodology: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded from 4000 to 400 cm^{-1} .
- Expected Absorptions:
 - $\sim 3300 \text{ cm}^{-1}$ (broad): O-H stretch of the alcohol.
 - $\sim 3050\text{-}3100 \text{ cm}^{-1}$ (sharp): Aromatic C-H stretch.
 - $\sim 2850\text{-}2950 \text{ cm}^{-1}$ (sharp): Aliphatic C-H stretch from the CH_2 group.
 - $\sim 1450\text{-}1600 \text{ cm}^{-1}$: Aromatic C=C stretching vibrations.
 - $\sim 1250 \text{ cm}^{-1}$: C-O stretch of the primary alcohol.
 - $\sim 1050 \text{ cm}^{-1}$: C-F stretch.
 - $\sim 700\text{-}800 \text{ cm}^{-1}$: C-Br stretch and C-H out-of-plane bending, which can be indicative of the substitution pattern.^{[1][2]}

Mass Spectrometry (MS):

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology: The sample is introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common ionization technique for such molecules.
- Expected Fragments:
 - Molecular Ion (M^+): $\text{m/z} = 204$ and 206 (due to the presence of bromine isotopes ^{79}Br and ^{81}Br in approximately a 1:1 ratio).
 - $[\text{M}-\text{H}_2\text{O}]^+$: Loss of water from the alcohol.
 - $[\text{M}-\text{CH}_2\text{OH}]^+$: Loss of the hydroxymethyl group.

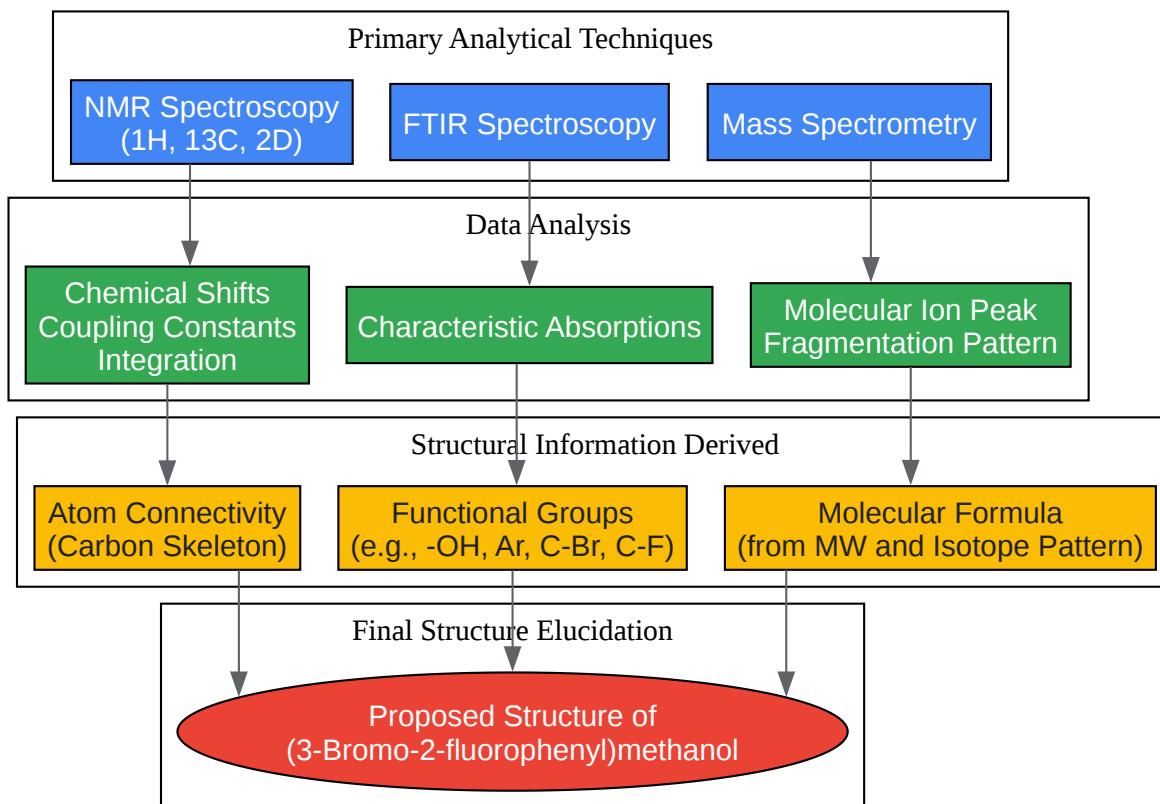
- Tropylium ion fragment: A common fragment for benzyl derivatives at $m/z = 91$.

Comparison of Analytical Techniques

Feature	NMR Spectroscopy	FTIR Spectroscopy	Mass Spectrometry
Information Provided	Detailed connectivity of atoms, stereochemistry, and electronic environment.	Presence of functional groups.	Molecular weight and fragmentation pattern.
Sample Requirement	Milligrams.	Micrograms.	Micrograms to nanograms.
Structural Detail	High. Provides a complete structural map.	Moderate. Identifies key bonds and functional groups.	Low to Moderate. Provides molecular formula and substructural information from fragmentation.
Quantitative Analysis	Excellent for determining the relative number of protons.	Possible but less straightforward than NMR.	Can be quantitative with appropriate standards.
Limitations	Lower sensitivity compared to MS. Can be complex to interpret for large molecules.	Does not provide information on the connectivity of functional groups.	Does not provide detailed stereochemical or isomeric information on its own.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, integrating data from NMR, FTIR, and MS.



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A logical workflow for structural elucidation.

In conclusion, while FTIR and Mass Spectrometry provide valuable preliminary data, NMR spectroscopy is indispensable for the unambiguous structural determination of **(3-Bromo-2-fluorophenyl)methanol**, offering detailed insights into the precise arrangement of atoms within the molecule. The combination of these techniques provides a robust and comprehensive approach to chemical analysis.

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